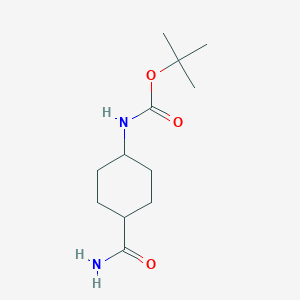

Tert-butyl trans-4-carbamoylcyclohexylcarbamate

描述

Stereochemical Features

The cyclohexane ring adopts a chair conformation to minimize steric strain. In the trans-1,4-disubstituted configuration, both the Boc and carbamoyl groups occupy equatorial positions, avoiding 1,3-diaxial interactions (Figure 1). This arrangement reduces steric strain by ~7.6 kJ/mol compared to axial substituents, as predicted by conformational analysis principles for disubstituted cyclohexanes .

Key structural motifs :

- Boc group : A tert-butyl carbonate moiety (tert-butyl-O-C(=O)-N-) that acts as a protective group for amines.

- Carbamoyl group : A -C(=O)-NH₂ functionality that introduces hydrogen-bonding potential.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(4-carbamoylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-9-6-4-8(5-7-9)10(13)15/h8-9H,4-7H2,1-3H3,(H2,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILAGAFOXBPCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-4-carbamoylcyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with trans-4-aminocyclohexanol. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

化学反应分析

Types of Reactions: Tert-butyl trans-4-carbamoylcyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the development of analgesics and anti-inflammatory drugs, enhancing their efficacy and safety profiles . The compound's unique chemical structure allows for modifications that can improve drug-target interactions, making it valuable in medicinal chemistry.

Case Study:

A study published in a peer-reviewed journal highlighted the use of this compound in synthesizing a novel analgesic. Researchers demonstrated that derivatives of this compound exhibited enhanced binding affinity to pain receptors, leading to improved therapeutic outcomes .

Neuroscience Research

Investigating Neurotransmitter Systems:

The compound is also employed in neuroscience research to study neurotransmitter systems. Its ability to interact with specific receptors makes it a valuable tool for understanding the mechanisms underlying neurological disorders .

Case Study:

In a recent investigation, researchers utilized this compound to explore its effects on dopamine receptors. The findings indicated that the compound could modulate receptor activity, suggesting potential applications in treating conditions like Parkinson's disease .

Biochemical Assays

Screening Drug Candidates:

this compound is instrumental in biochemical assays aimed at screening drug candidates. Its efficacy in identifying potential therapeutic agents allows researchers to streamline the drug discovery process .

Data Table: Biochemical Assays Using this compound

| Assay Type | Purpose | Outcome |

|---|---|---|

| Binding Affinity Assay | Evaluate interactions with targets | Identified high-affinity compounds |

| Toxicity Screening | Assess safety profiles | Determined acceptable toxicity levels |

| Efficacy Testing | Measure therapeutic effects | Confirmed enhanced efficacy |

Material Science

Advanced Materials Development:

The unique properties of this compound make it suitable for developing advanced materials, including polymers and coatings. These materials can exhibit improved durability and performance characteristics, which are essential for various industrial applications .

Case Study:

A collaborative research project demonstrated that incorporating this compound into polymer matrices resulted in materials with superior mechanical properties and resistance to environmental degradation .

Environmental Chemistry

Pollutant Degradation:

Research has indicated that this compound may have applications in environmental remediation efforts, particularly in the degradation of pollutants. Its chemical structure allows for interactions that facilitate the breakdown of harmful substances, contributing to cleaner ecosystems .

Data Table: Environmental Applications

| Application Area | Description | Impact |

|---|---|---|

| Pollutant Degradation | Breakdown of organic pollutants | Reduction of environmental contaminants |

| Soil Remediation | Restoration of contaminated sites | Improved soil health |

作用机制

The mechanism of action of tert-butyl trans-4-carbamoylcyclohexylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action include signal transduction, metabolic pathways, and cellular processes.

相似化合物的比较

Table 1: Structural and Physicochemical Properties of Selected Analogs

生物活性

Tert-butyl trans-4-carbamoylcyclohexylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative studies with similar compounds, supported by relevant data and case studies.

Chemical Structure and Properties

This compound (C12H22N2O3) features a tert-butyl group, a carbamoyl functionality, and a cyclohexyl backbone. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Binding to Enzymes : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Signal Transduction Modulation : It can influence signaling pathways by interacting with receptors or other cellular proteins.

Biological Activity and Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Anticancer Activity : Preliminary studies suggest it may exhibit antiproliferative effects on cancer cell lines.

- Neuroprotective Effects : The compound has been studied for its potential in mitigating neurodegenerative processes, particularly in models of Alzheimer's disease.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antiproliferative Effects : A study demonstrated that this compound significantly reduced the viability of human cancer cell lines through apoptosis induction. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Neuroprotective Study : Research indicated that this compound could reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes activated by amyloid-beta (Aβ) aggregates, suggesting a role in neuroinflammation modulation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| Tert-butyl trans-4-(N-methoxy-N-methylcarbamoyl)cyclohexylcarbamate | Contains methoxy group | Enhanced selectivity for certain targets |

| Tert-butyl N-(4-hydroxycyclohexyl)carbamate | Hydroxy group instead of carbamoyl | Potentially different activity profile |

常见问题

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing tert-butyl trans-4-carbamoylcyclohexylcarbamate?

- Answer : The synthesis typically involves introducing the tert-butyl carbamate (Boc) protecting group to a trans-4-substituted cyclohexylamine precursor. Key steps include:

- Boc Protection : Reacting trans-4-aminocyclohexanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine .

- Functional Group Modification : The hydroxyl or aminomethyl group on the cyclohexane ring can be converted to a carbamoyl group via reactions with isocyanates or carbamoyl chlorides .

- Purification : Column chromatography or recrystallization is used to isolate the product, with purity confirmed by HPLC or TLC .

Q. How is the structural integrity of this compound validated?

- Answer :

- Spectroscopic Techniques :

- NMR : H and C NMR confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and cyclohexyl stereochemistry .

- IR Spectroscopy : Stretching frequencies for carbamate (C=O at ~1700 cm) and amide (N-H at ~3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the trans-configuration of the cyclohexane ring influence reactivity in downstream applications?

- Answer : The trans-configuration imposes axial-equatorial positioning of substituents, affecting:

- Steric Accessibility : Axial carbamoyl groups may hinder nucleophilic attacks, requiring optimized reaction conditions (e.g., Lewis acids or elevated temperatures) .

- Conformational Rigidity : Trans-cyclohexane derivatives exhibit reduced ring-flipping, stabilizing transition states in stereoselective reactions .

- Methodological Insight : Use dynamic NMR or computational modeling (DFT) to predict steric and electronic effects .

Q. What strategies prevent side reactions during Boc deprotection of tert-butyl carbamates?

- Answer :

- Acid Sensitivity : Use mild acids (e.g., TFA in DCM) to avoid over-protonation of the carbamoyl group .

- Temperature Control : Deprotect at 0–25°C to minimize hydrolysis of sensitive functional groups .

- Byproduct Trapping : Add scavengers like triethylsilane to quench tert-butyl cations .

Q. How can researchers resolve discrepancies in reaction yields during derivatization of this compound?

- Answer :

- Troubleshooting Workflow :

Purity Check : Confirm starting material purity via HPLC .

Catalyst Screening : Test Pd/C, Ni, or enzyme catalysts for efficiency in coupling reactions .

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates .

- Case Study : Inconsistent yields in Suzuki-Miyaura couplings could arise from residual moisture; use molecular sieves or anhydrous conditions .

Data Contradiction Analysis

Q. Why might stereochemical outcomes differ between reported syntheses of cyclohexylcarbamate derivatives?

- Answer :

- Root Causes :

- Isomerization During Deprotection : Acidic conditions may inadvertently epimerize trans- to cis-isomers .

- Chiral Auxiliary Effects : Use of enantiomeric catalysts (e.g., BINOL) can alter stereoselectivity .

- Resolution :

- Chiral HPLC : Monitor enantiomeric excess .

- Low-Temperature Deprotection : Mitigate isomerization by limiting thermal exposure .

Methodological Best Practices

Q. What advanced techniques optimize the scalability of this compound synthesis?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。